REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]([F:15])([F:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13]>C(#N)C.O>[N+:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:6]([F:15])([F:14])[F:5])[C:8]=1[OH:13])([O-:4])=[O:2]
|
Name
|
acetyl anhydride
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
4.86 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)O)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution successively and dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography (60 g of silica gel; developing solvent, hexane:methylene chloride=5:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |